molecular formula C14H6F6IN3 B6336621 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine CAS No. 911112-17-9

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

货号: B6336621
CAS 编号: 911112-17-9
分子量: 457.11 g/mol
InChI 键: YRPVGIMGVYEDER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H6F6IN3 and its molecular weight is 457.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.95106 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazolopyrimidine class, characterized by a complex structure that includes an iodine atom and two trifluoromethyl groups. Its molecular formula is C14H6F6IN3C_{14}H_{6}F_{6}IN_{3}, with a molecular weight of approximately 425.11 g/mol. The presence of these functional groups enhances its lipophilicity and biological activity, making it a candidate for therapeutic applications in treating various diseases.

Research indicates that this compound functions primarily as an inhibitor of tropomyosin receptor kinases (Trk) . Trk kinases are crucial in cellular processes such as growth and differentiation, and their inhibition can impact cancer progression and neurodegenerative disorders. The compound's unique structure facilitates interactions with Trk receptors, enhancing its potential as a therapeutic agent.

Biological Activities

The biological activities of this compound have been evaluated through various studies:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against cell lines expressing Trk receptors. In vitro assays demonstrate significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer drug.
  • Neuroprotective Effects : Given its mechanism of inhibiting Trk kinases, the compound may also exhibit neuroprotective properties, making it relevant for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameIodineTrifluoromethyl GroupsBiological Activity
This compoundYes2Trk kinase inhibitor
7-Trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidineNo1Similar activity
3-Iodo-7-methoxy-5-phenylpyrazolo[1,5-a]pyrimidineYes0Moderate activity
3-Bromo-7-trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidineNo1Similar activity

This table illustrates that the presence of iodine and multiple trifluoromethyl groups in the target compound enhances its lipophilicity and potential bioactivity compared to other related compounds.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced cell viability in cancer cell lines expressing Trk receptors. The IC50 values indicated potent inhibition at submicromolar concentrations.
  • Mechanistic Insights : Computational modeling studies have provided insights into the binding interactions between the compound and Trk receptors. These studies suggest that the electrophilic nature of the iodine atom plays a crucial role in facilitating these interactions.
  • Therapeutic Potential : Ongoing research is exploring the compound's efficacy in vivo, focusing on its potential to treat various cancers and neurodegenerative conditions by targeting Trk signaling pathways.

化学反应分析

Chemical Reactions of 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

This compound can undergo various chemical reactions to introduce different functional groups, enhancing its structural diversity and biological activity.

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira coupling, are commonly used to replace the iodine atom with aryl or alkynyl groups, respectively. These reactions require palladium catalysts and can introduce a wide range of substituents .

Reaction TypeCatalystSubstituent IntroducedConditions
Suzuki-MiyauraPd(0)Aryl groupsAryl boronic acids, base
SonogashiraPd(0)Alkynyl groupsAlkynes, base

Nucleophilic Substitution

Nucleophilic substitution reactions can also be employed to replace the iodine atom with other nucleophiles, although this is less common for pyrazolo[1,5-a]pyrimidines due to the stability of the iodinated form.

Functionalization of Trifluoromethyl Groups

While the trifluoromethyl groups are generally stable, they can influence the reactivity of the compound due to their electron-withdrawing properties. This can affect the outcome of cross-coupling reactions and other transformations.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-iodo-substituted pyrazolo[1,5-a]pyrimidines, and how can reaction conditions be optimized?

Answer: Synthesis of iodinated pyrazolo[1,5-a]pyrimidines typically involves coupling reactions using halogen exchange (e.g., Finkelstein reaction) or Pd-catalyzed cross-coupling. For example, a protocol adapted from pyrazolo[1,5-a]pyrimidine derivatives involves:

  • Step 1: Reacting a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidin-5-one precursor with PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere to introduce a leaving group .
  • Step 2: Subsequent iodination via Suzuki-Miyaura coupling with an iodinated arylboronic acid, using Pd(PPh₃)₂Cl₂ as a catalyst and Na₂CO₃ as a base .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., switch from dioxane to DMF) to improve iodine incorporation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer: Use a multi-technique approach:

  • Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation:
    • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
    • ¹H/¹³C NMR: Compare chemical shifts of the iodo and trifluoromethyl groups with analogous compounds (e.g., δ ~ -60 ppm for CF₃ in ¹⁹F NMR) .
    • Single-Crystal X-ray Diffraction: Resolve bond angles (e.g., C–I bond length ~ 2.09 Å) and confirm regiochemistry .

Q. What spectroscopic techniques are critical for characterizing trifluoromethyl and iodo substituents?

Answer:

  • ¹⁹F NMR: Directly identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm for CF₃) and detects electronic effects from adjacent substituents .
  • X-ray Photoelectron Spectroscopy (XPS): Quantifies iodine content (binding energy ~ 619 eV for I 3d₅/₂) and confirms oxidation state .
  • IR Spectroscopy: Detects C–F stretches (~1150–1250 cm⁻¹) and C–I stretches (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

Answer: Contradictions often arise from crystal packing effects or computational approximations. To resolve:

  • Experimental: Collect high-resolution X-ray data (R factor < 0.05) and refine using SHELXL . Compare with analogous structures (e.g., C–I bond lengths in : 2.09 Å vs. 2.12 Å in related iodinated heterocycles) .
  • Computational: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model gas-phase geometry. Deviations > 0.05 Å suggest crystal environment influences .

Q. What strategies are effective for improving the solubility of this highly halogenated compound in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Derivatization: Introduce polar groups (e.g., –OH, –NH₂) at non-critical positions via post-synthetic modification (e.g., Sonogashira coupling) .
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s kinase inhibition potential?

Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replace iodine with Br/Cl) and test against kinase panels (e.g., KDR, TrkA) .
  • 3D-QSAR Modeling: Use molecular docking (AutoDock Vina) to predict binding modes in kinase active sites (e.g., TrkA’s ATP-binding pocket) .
  • Biological Assays: Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .

Q. What experimental controls are essential when observing unexpected biological activity (e.g., cytotoxicity in negative controls)?

Answer:

  • Compound Stability: Verify integrity via LC-MS after incubation in assay media to rule out degradation .
  • Off-Target Screening: Test against unrelated targets (e.g., GPCRs) to assess selectivity .
  • Vehicle Controls: Include DMSO-only samples to confirm activity is compound-specific .

Q. How can computational methods guide the rational design of analogs with improved metabolic stability?

Answer:

  • Metabolite Prediction: Use software like MetaSite to identify susceptible sites (e.g., iodine for dehalogenase activity) .
  • Steric Shielding: Introduce bulky groups near metabolic hotspots (e.g., methyl adjacent to iodine) to hinder enzyme access .
  • In Silico ADMET: Predict logP, CYP450 interactions, and plasma protein binding using QikProp or SwissADME .

Q. Methodological Notes

  • Safety: Handle iodinated compounds in fume hoods; use PPE (gloves, goggles) due to potential thyroid toxicity .
  • Data Reproducibility: Document reaction parameters (e.g., inert atmosphere, exact stoichiometry) to ensure consistency .

属性

IUPAC Name

3-iodo-7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6IN3/c15-13(16,17)8-3-1-7(2-4-8)10-5-11(14(18,19)20)24-12(23-10)9(21)6-22-24/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPVGIMGVYEDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (21.60 g, 65 mmol) in acetic acid (130 mL) containing anhydrous NaOAc (6.045 g, 74 mmol), was slowly added iodine monochloride (19.65 mL, 3.75M in HOAc). The reaction mixture was stirred at rt overnight. The suspension was diluted with water, the yellow crystalline filtrated, washed with water and dried in vacuum overnight to give 3-iodo-7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (31.1 g, 100%) as yellow crystalline solid. MS (ISP) 458.2 [(M+H)+].
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.045 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
19.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。